molecular formula C16H16FN3O3S B12431947 Ulifloxacin-d8

Ulifloxacin-d8

货号: B12431947
分子量: 357.4 g/mol
InChI 键: SUXQDLLXIBLQHW-UDCOFZOWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ulifloxacin-d8 is a deuterium-labeled derivative of Ulifloxacin, a fluoroquinolone antibiotic. The incorporation of deuterium atoms into the molecular structure of Ulifloxacin enhances its stability and allows for its use as a tracer in pharmacokinetic and metabolic studies . Ulifloxacin itself is known for its broad-spectrum antibacterial activity, making this compound a valuable tool in scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ulifloxacin-d8 involves the incorporation of deuterium atoms into the Ulifloxacin molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Ulifloxacin molecule are replaced with deuterium atoms under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis and ensuring the quality of this compound .

化学反应分析

Types of Reactions

Ulifloxacin-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered antibacterial activity .

科学研究应用

Ulifloxacin-d8 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.

    Biology: Employed in metabolic studies to track the distribution and metabolism of Ulifloxacin in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Ulifloxacin.

    Industry: Applied in the development of new antibiotics and the optimization of existing ones

作用机制

Ulifloxacin-d8 exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription in bacteria. The inhibition of these enzymes leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death. The incorporation of deuterium atoms does not significantly alter the mechanism of action but enhances the stability and allows for detailed pharmacokinetic studies .

相似化合物的比较

Similar Compounds

Uniqueness of Ulifloxacin-d8

This compound is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for its use as a tracer in scientific research. This makes it particularly valuable in pharmacokinetic and metabolic studies, where precise tracking of the compound is essential .

生物活性

Ulifloxacin-d8 is a deuterated derivative of ulifloxacin, a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. This article explores the biological activity of this compound, including its pharmacological properties, metabolic pathways, comparative efficacy against bacterial strains, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C16H16D8N3O3SC_{16}H_{16}D_8N_3O_3S and a molecular weight of approximately 359.46 g/mol. The deuteration enhances its stability and allows for precise tracking in pharmacokinetic studies. The compound is primarily utilized in research to investigate the metabolism of ulifloxacin, which acts by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication and transcription .

This compound functions similarly to its parent compound by disrupting bacterial DNA processes. The antibiotic's mechanism involves:

  • Inhibition of DNA Gyrase : Prevents supercoiling necessary for DNA replication.
  • Inhibition of Topoisomerase IV : Disrupts the separation of replicated DNA strands.

Both actions lead to bacterial cell death, making this compound effective against a variety of gram-positive and gram-negative bacteria .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Metabolism : this compound undergoes hydrolysis by esterases to yield ulifloxacin, the active form. This transformation is critical for its antibacterial efficacy.
  • Absorption and Distribution : After administration, ulifloxacin achieves peak plasma concentration (Cmax) within approximately 1 hour, with a half-life ranging from 10.6 to 12.1 hours .
  • Protein Binding : About 45% of ulifloxacin is bound to serum proteins in vivo, affecting its distribution in body tissues .

Comparative Efficacy Against Bacterial Strains

Research has demonstrated that ulifloxacin exhibits potent antimicrobial activity against various pathogens. A comparative study highlighted its effectiveness against clinical isolates from a large teaching hospital:

Bacterial Strain MIC (μg/mL) Comparison with Other Fluoroquinolones
Escherichia coli≤0.008More potent than ciprofloxacin and levofloxacin
Staphylococcus aureus≤0.03Comparable to moxifloxacin
Pseudomonas aeruginosaVariableGenerally more active than other fluoroquinolones

Ulifloxacin was found to be slightly more effective than ciprofloxacin and levofloxacin against gram-negative isolates while maintaining comparable activity against gram-positive strains .

Case Studies

Several case studies illustrate the clinical application of this compound in treating infections:

  • Case Study 1 : A 20-year-old female presented with symptoms indicative of a urinary tract infection (UTI). Treatment with ulifloxacin resulted in significant symptom relief within 48 hours, demonstrating its efficacy against gram-negative rods identified in her urine culture.
  • Case Study 2 : An elderly patient with recurrent UTIs was treated with ulifloxacin after previous adverse reactions to other antibiotics. The treatment led to successful management of her infections without significant side effects, highlighting ulifloxacin's safety profile.
  • Case Study 3 : A clinical trial involving patients with community-acquired pneumonia showed that those treated with ulifloxacin had lower rates of treatment failure compared to those receiving standard therapy, reinforcing the drug's effectiveness in respiratory infections .

属性

分子式

C16H16FN3O3S

分子量

357.4 g/mol

IUPAC 名称

6-fluoro-1-methyl-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid

InChI

InChI=1S/C16H16FN3O3S/c1-8-20-11-7-12(19-4-2-18-3-5-19)10(17)6-9(11)14(21)13(16(22)23)15(20)24-8/h6-8,18H,2-5H2,1H3,(H,22,23)/i2D2,3D2,4D2,5D2

InChI 键

SUXQDLLXIBLQHW-UDCOFZOWSA-N

手性 SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N4C(SC4=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H]

规范 SMILES

CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。